molecular formula C6H10BrN3O2 B12651417 L-Histidine monohydrobromide CAS No. 51783-76-7

L-Histidine monohydrobromide

Cat. No.: B12651417
CAS No.: 51783-76-7
M. Wt: 236.07 g/mol
InChI Key: RVYRILWYWNKBGI-JEDNCBNOSA-N
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Description

L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Histidine monohydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert it back to L-Histidine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide can replace the bromide ion.

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: L-Histidine.

    Substitution: Various substituted histidine derivatives.

Scientific Research Applications

L-Histidine monohydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a crucial role in protein synthesis and enzyme activity studies.

    Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.

    Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.

Mechanism of Action

L-Histidine monohydrobromide exerts its effects through several mechanisms:

    Protein Synthesis: It is incorporated into proteins during translation.

    Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.

    Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.

Comparison with Similar Compounds

L-Histidine monohydrobromide can be compared with other histidine derivatives such as:

    L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.

    L-Histidine nitrate: Contains a nitrate ion and is used in different applications.

    L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.

Uniqueness

This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

51783-76-7

Molecular Formula

C6H10BrN3O2

Molecular Weight

236.07 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide

InChI

InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1

InChI Key

RVYRILWYWNKBGI-JEDNCBNOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Br

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Br

Origin of Product

United States

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